

Pemigatinib in Combination with Immune Checkpoint Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: Pemigatinib

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The landscape of targeted cancer therapy is increasingly moving towards combination strategies to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the synergistic effects of **pemigatinib**, a selective fibroblast growth factor receptor (FGFR) inhibitor, with immune checkpoint inhibitors (ICIs). We delve into the preclinical rationale, clinical data, and the underlying mechanisms that support this promising therapeutic approach.

Preclinical Evidence: Remodeling the Tumor Microenvironment

Preclinical studies have laid a strong foundation for combining FGFR inhibitors with ICIs. The core concept is that by inhibiting the FGFR signaling pathway, which is often dysregulated in various cancers, the tumor microenvironment (TME) can be modulated from an immunosuppressive to an immune-active state, thereby sensitizing the tumor to the effects of ICIs.

A pivotal study by Palakurthi et al. investigated the combination of erdafitinib, another potent FGFR inhibitor, with an anti-PD-1 antibody in a genetically engineered mouse model of lung cancer driven by an FGFR2 mutation. While erdafitinib monotherapy led to some tumor control, the combination with anti-PD-1 resulted in significant tumor regression and improved survival.

[1] The study revealed that FGFR inhibition led to:

- Increased T-cell infiltration: A higher number of T-cells were observed within the tumor tissue. [\[1\]](#)
- Decreased regulatory T cells (Tregs): A reduction in immunosuppressive Tregs was noted. [\[1\]](#)
- Downregulation of PD-L1 expression on tumor cells: This suggests a potential mechanism to overcome one of the key immune escape pathways. [\[1\]](#)

These immunological changes were dependent on the inhibition of the FGFR pathway, as they were not observed in a KRAS-mutant mouse model insensitive to FGFR inhibition. [\[1\]](#)

Experimental Protocols

In Vivo Mouse Model Study (Adapted from Palakurthi et al.)

- Animal Model: Genetically engineered mice with lung tumors driven by an activating FGFR2 mutation (FGFR2K660N/p53mut).
- Treatment Groups:
 - Vehicle control + IgG isotype control
 - Erdafitinib (oral administration)
 - Anti-PD-1 antibody (intraperitoneal injection)
 - Erdafitinib + Anti-PD-1 antibody
- Analysis of Tumor Microenvironment:
 - Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for immune cell markers such as CD3 (T-cells), CD8 (cytotoxic T-cells), and FoxP3 (Tregs) to assess the extent of immune cell infiltration.
 - Flow Cytometry: Fresh tumor tissue was dissociated into a single-cell suspension. Cells were then stained with fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1) to quantify different immune cell populations.

- T-cell Receptor (TCR) Sequencing: TCR sequencing was performed on tumor-infiltrating lymphocytes (TILs) to assess the clonality of the T-cell response. An increased clonality suggests a more focused anti-tumor T-cell response.

Clinical Data: Pemigatinib and Pembrolizumab Combination

Building on the promising preclinical data, the combination of **pemigatinib** with the anti-PD-1 antibody pembrolizumab has been evaluated in a clinical setting.

FIGHT-101 Trial (Phase I/II)

The FIGHT-101 trial was a phase I/II study that evaluated **pemigatinib** in combination with various agents, including pembrolizumab, in patients with advanced malignancies.[\[2\]](#)

Key Findings:

- The combination of **pemigatinib** and pembrolizumab was found to be tolerable, with no new safety signals emerging.[\[2\]](#)
- The combination demonstrated preliminary anti-tumor activity in patients with various advanced solid tumors.[\[2\]](#)

Parameter	Pemigatinib + Pembrolizumab (FIGHT-101)
Number of Patients	26
Overall Response Rate (ORR)	26.9%
ORR in patients with FGFR rearrangements	50%
ORR in patients with FGFR mutations	33%

Table 1: Efficacy data from the **pemigatinib** and pembrolizumab combination arm of the FIGHT-101 trial.[\[3\]](#)

FIGHT-202 Trial (Phase II) - Pemigatinib Monotherapy Baseline

To put the combination therapy results into context, it is useful to consider the efficacy of **pemigatinib** as a monotherapy. The FIGHT-202 trial evaluated **pemigatinib** in previously treated patients with cholangiocarcinoma (bile duct cancer) harboring FGFR2 fusions or rearrangements.

Parameter	Pemigatinib Monotherapy (FIGHT-202)
Number of Patients (with FGFR2 fusions/rearrangements)	107
Overall Response Rate (ORR)	37% [4]
Median Duration of Response (DOR)	7.5 months [5]
Median Progression-Free Survival (PFS)	6.9 months [5]
Median Overall Survival (OS)	21.1 months [5]

Table 2: Efficacy data for **pemigatinib** monotherapy in patients with cholangiocarcinoma from the FIGHT-202 trial.[\[4\]](#)[\[5\]](#)

While a direct comparison is not possible due to different patient populations and study designs, the promising ORR in the combination trial, particularly in patients with FGFR alterations, supports the rationale for further investigation.

Ongoing Clinical Trials

Several clinical trials are currently underway to further evaluate the combination of **pemigatinib** with immune checkpoint inhibitors:

- NCT05913661: A Phase II study of **pemigatinib** combined with a PD-1 inhibitor as a first-line treatment for unresectable or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusion/rearrangement.[\[6\]](#)

- NCT05004974: A Phase II study of sintilimab (an anti-PD-1 antibody) with **pemigatinib** in patients with PD-L1-positive and FGFR mutated advanced non-small cell lung cancer.[7]

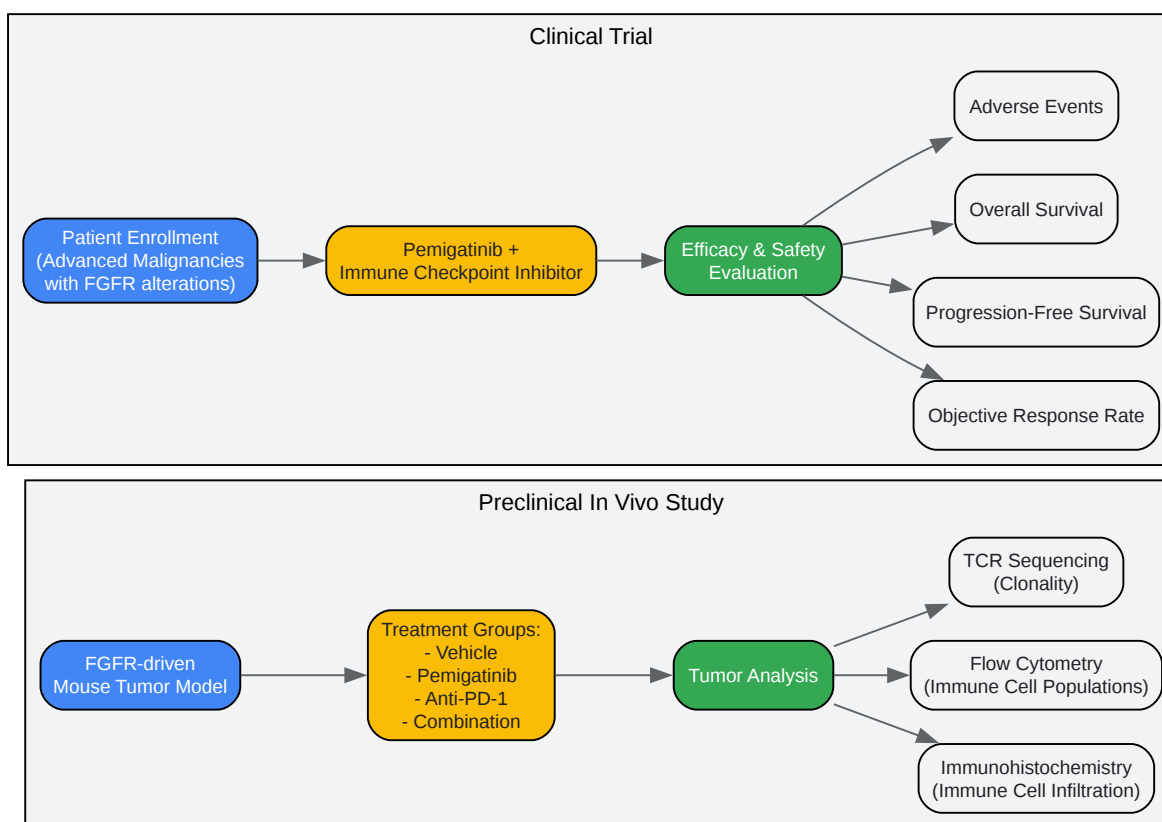
These trials will provide more definitive data on the efficacy and safety of this combination approach in specific cancer types.

Mechanism of Synergy and Signaling Pathways

The synergistic effect of **pemigatinib** and immune checkpoint inhibitors is believed to stem from a multi-faceted impact on the "cancer-immune cycle".



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Caption: General workflow for preclinical and clinical evaluation of the combination therapy.

Conclusion

The combination of **pemigatinib** with immune checkpoint inhibitors represents a scientifically robust and clinically promising strategy. Preclinical data strongly suggest a synergistic relationship, where FGFR inhibition remodels the tumor microenvironment to be more permissive to an anti-tumor immune response, which is then unleashed by immune checkpoint blockade. Early clinical data from the FIGHT-101 trial supports the tolerability and preliminary

efficacy of this combination. The results of ongoing, more focused clinical trials are eagerly awaited to confirm the benefit of this approach in specific patient populations with FGFR-driven malignancies. This combination holds the potential to improve upon the durable responses offered by immunotherapy and the targeted efficacy of FGFR inhibition.

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